2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPTA, and it is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mechanism of Action
FPTA selectively inhibits 2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide by binding to its catalytic site, thereby preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules. This leads to increased insulin signaling and improved glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue.
Biochemical and Physiological Effects:
FPTA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also has potential anti-cancer effects, as this compound is overexpressed in many types of cancer cells. FPTA has been shown to reduce tumor growth and metastasis in animal models of breast cancer and melanoma.
Advantages and Limitations for Lab Experiments
One advantage of FPTA is its selectivity for 2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide, which reduces the risk of off-target effects. However, its potency and pharmacokinetic properties may limit its use in vivo. FPTA has a short half-life and low bioavailability, which may require frequent dosing or the use of prodrugs to improve its pharmacokinetic profile.
Future Directions
Further research is needed to optimize the pharmacokinetic properties of FPTA and to evaluate its safety and efficacy in human clinical trials. FPTA may also have potential applications in the treatment of other diseases such as cancer and neurodegenerative disorders, which warrant further investigation. Additionally, the development of more potent and selective 2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide inhibitors may provide new therapeutic options for metabolic disorders and cancer.
Synthesis Methods
The synthesis of FPTA involves several steps, including the reaction of 2-fluorophenol with 2-bromoethyl acetate to yield 2-(2-fluorophenoxy)ethyl acetate. This intermediate is then reacted with 2-methyl-5-thiophen-2-ylpyrazole in the presence of a base to yield the final product, 2-(2-fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide.
Scientific Research Applications
FPTA has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. 2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide is a negative regulator of insulin signaling, and its inhibition by FPTA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. FPTA has also been investigated for its potential anti-cancer effects, as this compound is overexpressed in many types of cancer cells.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-21-12(9-14(20-21)16-7-4-8-24-16)10-19-17(22)11-23-15-6-3-2-5-13(15)18/h2-9H,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCQWNDUKNDLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.